3-Aminoisonicotinaldehyde hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-aminopyridine-4-carbaldehyde;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O.ClH/c7-6-3-8-2-1-5(6)4-9;/h1-4H,7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJGPBLUQRCKQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C=O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662862 | |
| Record name | 3-Aminopyridine-4-carbaldehyde--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187174-13-5 | |
| Record name | 3-Aminopyridine-4-carbaldehyde--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 Aminoisonicotinaldehyde Hydrochloride
Precursor-Based Synthesis Strategies
The construction of 3-Aminoisonicotinaldehyde (B120943) can be approached from various precursors, employing key chemical transformations to introduce the required amino and aldehyde functionalities onto the pyridine (B92270) ring.
Hydrolytic Routes from Protected Aldehyde Derivatives
A common strategy for the synthesis of aldehydes, particularly those that are sensitive to reaction conditions required for other functional group manipulations, involves the use of a protecting group. The aldehyde functionality can be protected as an acetal, which is stable under various conditions and can be later deprotected via hydrolysis to yield the target aldehyde. chemistrysteps.commasterorganicchemistry.com
One plausible synthetic route to 3-Aminoisonicotinaldehyde involves the hydrolysis of a protected precursor such as 2-(3-aminopyridin-4-yl)-1,3-dioxolane. This precursor can be synthesized from 4-pyridinecarboxaldehyde (B46228) by first protecting the aldehyde group with ethylene (B1197577) glycol to form 2-(pyridin-4-yl)-1,3-dioxolane. ntnu.no Subsequent nitration of the pyridine ring, followed by reduction of the nitro group, would lead to the aminopyridine acetal. The final step is the acid-catalyzed hydrolysis of the dioxolane ring to regenerate the aldehyde. chemistrysteps.commasterorganicchemistry.com The use of excess water drives the equilibrium towards the formation of the aldehyde. chemistrysteps.com The resulting 3-Aminoisonicotinaldehyde can then be converted to its hydrochloride salt.
Table 1: Illustrative Hydrolytic Deprotection of a Protected Aldehyde
| Precursor | Reagents | Product | Key Transformation |
| 2-(3-aminopyridin-4-yl)-1,3-dioxolane | Aqueous Acid (e.g., HCl) | 3-Aminoisonicotinaldehyde | Acetal Hydrolysis |
This table illustrates a conceptual synthetic step based on established chemical principles for aldehyde deprotection.
Reductive Pathways from Nitropyridine Precursors
A direct and efficient method for the introduction of an amino group onto an aromatic ring is the reduction of a corresponding nitro compound. unimi.it In the context of synthesizing 3-Aminoisonicotinaldehyde, the key precursor would be 3-nitropyridine-4-carbaldehyde. nih.gov The reduction of the nitro group can be achieved using various reducing agents.
Commonly employed methods for the reduction of nitropyridines include catalytic hydrogenation with hydrogen gas over a metal catalyst such as palladium on carbon (Pd/C) or platinum dioxide. google.comgoogleapis.com Other reducing systems like zinc powder in the presence of an ammonium (B1175870) chloride solution have also been shown to be effective for the reduction of nitropyridines. researchgate.netscispace.com The choice of reducing agent and conditions can be critical to avoid the reduction of the aldehyde group. Selective reduction of the nitro group in the presence of an aldehyde is a well-established transformation in organic synthesis.
Table 2: Selected Reagents for the Reduction of Nitropyridines
| Reducing Agent System | Typical Conditions | Reference for Related Reductions |
| H₂ / Palladium on Carbon (Pd/C) | Methanol (B129727), Reflux | chemicalbook.com |
| Zinc / Ammonium Chloride | Ethanol (B145695)/Water, Ultrasonication or Room Temperature | researchgate.netscispace.com |
| Iron / Hydrochloric Acid | Aqueous solution | pipzine-chem.com |
| Sodium Borohydride / Cobalt Chloride | Aqueous or protic solvent | chemicalbook.com |
This table presents various reducing agents that have been successfully used for the reduction of nitro groups in pyridine derivatives.
Derivation from Isonicotinic Acid Esters and Amides
The synthesis of 3-Aminoisonicotinaldehyde can also be envisioned starting from derivatives of isonicotinic acid, such as esters or amides. A potential precursor is 3-aminoisonicotinic acid or its corresponding ester. The conversion of the carboxylic acid or ester functionality to an aldehyde is a key step in this pathway.
One established method for the reduction of a carboxylic acid to an alcohol, while leaving a nitro group intact, is the use of borane (B79455) complexes like BH₃·SMe₂ or BH₃·THF. researchgate.net Following this logic, 3-aminoisonicotinic acid could be reduced to (3-aminopyridin-4-yl)methanol. Subsequent oxidation of the primary alcohol to the aldehyde would yield 3-Aminoisonicotinaldehyde.
Alternatively, starting from 3-aminoisonicotinamide, a Hofmann rearrangement could theoretically be employed, though this typically leads to the formation of a primary amine with one less carbon atom. A more plausible route from the amide would be its dehydration to the corresponding nitrile, 3-amino-4-cyanopyridine. The nitrile can then be reduced to the aldehyde. A method for the reduction of pyridine nitriles to the corresponding aldehydes involves controlled hydrogenation in an acidic medium using a palladium catalyst. google.comgoogleapis.com
Reaction Engineering and Process Optimization
The efficiency and selectivity of the synthesis of 3-Aminoisonicotinaldehyde hydrochloride are highly dependent on the reaction conditions. Careful optimization of parameters such as solvent, catalyst, temperature, and pressure is crucial.
Solvent Effects and Reaction Catalysis
The choice of solvent can significantly influence reaction rates and, in some cases, the reaction pathway. For instance, in multicomponent reactions for pyridine synthesis, changing the solvent from ethanol to acetonitrile (B52724) has been shown to alter the effectiveness of different catalysts. acs.org In catalytic reductions, the solvent must be compatible with the reducing agent and the catalyst. Alcohols like methanol and ethanol are commonly used for catalytic hydrogenations. chemicalbook.com
Catalysis plays a pivotal role in many of the synthetic steps. In the reductive pathways from nitropyridine precursors, heterogeneous catalysts like palladium on carbon are frequently used due to their high activity and ease of separation from the reaction mixture. google.comchemicalbook.com For the synthesis of substituted pyridines, various catalysts, including ionic bases, amine bases, and metal complexes, have been investigated to improve yields and reaction times. acs.orgresearchgate.netrsc.org The development of magnetically recoverable catalysts also offers a green and efficient approach for the synthesis of pyridine derivatives. rsc.orgsci-hub.se
Temperature and Pressure Influences on Synthesis Efficiency
Temperature is a critical parameter that needs to be carefully controlled. For instance, in the chlorination of 3-methylpyridine (B133936) as a precursor for 3-pyridinecarboxaldehyde, the optimal temperature range was found to be 137°C to 142°C to maximize the yield of the desired intermediate and minimize side reactions. guidechem.com In the subsequent hydrolysis step, a temperature of 115°C was found to be optimal. guidechem.com
Pressure is a key factor primarily in reactions involving gases, such as catalytic hydrogenations. In the hydrogenation of pyridine nitriles, the reaction is typically carried out under a pressure of hydrogen gas, for example, at 30-50 p.s.i.g. google.comgoogleapis.com Controlling the pressure allows for the modulation of the reaction rate and can influence the selectivity of the reduction.
Purification and Isolation Techniques for Research Scale
The purification of 3-Aminoisonicotinaldehyde and its subsequent conversion to the hydrochloride salt are crucial steps to ensure high purity for its use in further chemical reactions. At the research scale, several techniques are employed to isolate and purify the compound from reaction mixtures.
Column Chromatography:
Flash column chromatography is a widely used method for the purification of organic compounds. orgsyn.orgyoutube.com For aldehydes, particularly those with polar functional groups like the amino group in 3-Aminoisonicotinaldehyde, silica (B1680970) gel is a common stationary phase. researchgate.netnih.gov The selection of an appropriate solvent system (eluent) is critical for achieving good separation. orgsyn.org A common strategy is to use a solvent system that provides a Thin Layer Chromatography (TLC) Rf value of approximately 0.2 to 0.35 for the target compound. orgsyn.org For aminopyridine derivatives, which share functional similarities with the target compound, a mixture of a non-polar solvent like hexane (B92381) or pentane (B18724) and a more polar solvent such as diethyl ether or ethyl acetate (B1210297) is often effective. researchgate.net A gradient elution, where the polarity of the solvent system is gradually increased, can also be employed to effectively separate the desired product from impurities. youtube.comnih.gov
For instance, a potential solvent system for the column chromatography of 3-Aminoisonicotinaldehyde on silica gel could start with a low polarity mixture (e.g., 97:3 hexane/diethyl ether) and gradually increase the proportion of the polar solvent. researchgate.net The fractions are collected and analyzed by TLC to identify those containing the pure product, which are then combined and concentrated to yield the purified aldehyde.
Crystallization and Recrystallization:
Crystallization is a powerful technique for purifying solid compounds. mt.com The principle relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures. orgsyn.org For the free base, 3-Aminoisonicotinaldehyde, a suitable solvent would be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. orgsyn.org Common solvents for the recrystallization of organic compounds include ethanol, hexane/acetone, and hexane/tetrahydrofuran (B95107) mixtures. rochester.edu
The process typically involves dissolving the impure solid in a minimum amount of hot solvent to form a saturated solution. rochester.edu As the solution cools slowly, the solubility of the compound decreases, leading to the formation of pure crystals while the impurities remain dissolved in the mother liquor. orgsyn.org The crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.
For the purification of the hydrochloride salt, the choice of solvent is equally critical. The salt form generally exhibits different solubility profiles compared to the free base. Often, polar solvents like ethanol, methanol, or mixtures with ethers are used for the recrystallization of hydrochloride salts of piperidine (B6355638) derivatives, which can be analogous to pyridine derivatives. google.com The formation of the hydrochloride salt itself can be a purification step, as precipitating the salt from a solution of the free base can leave many impurities behind. researchgate.net
Table 1: Comparison of Purification Techniques for Aminopyridine Aldehyde Derivatives
| Technique | Stationary/Solvent System | Principle | Advantages | Potential Challenges |
| Flash Column Chromatography | Silica gel; Hexane/Ethyl Acetate or Hexane/Diethyl Ether gradients | Differential adsorption of compounds to the stationary phase. | High resolution for complex mixtures; adaptable to various polarities. | Can be time-consuming; potential for sample decomposition on silica. researchgate.net |
| Recrystallization | Ethanol, Methanol, Hexane/Acetone, Water | Differential solubility of the compound and impurities at varying temperatures. | Can yield very pure material; scalable. | Finding a suitable solvent can be trial-and-error; potential for oiling out. rochester.edu |
| Bisulfite Adduct Formation | Aqueous sodium bisulfite solution | Reversible chemical reaction to form a water-soluble adduct. | Highly selective for aldehydes; effective for removing non-aldehydic impurities. | Requires an additional chemical reaction and subsequent reversal step. researchgate.net |
Novel Synthetic Approaches and Green Chemistry Considerations
Recent advancements in synthetic organic chemistry have focused on developing more efficient and environmentally benign methods for the preparation of heterocyclic compounds like this compound.
Novel Synthetic Routes:
One documented synthetic route to 3-Aminoisonicotinaldehyde involves the reduction of a corresponding Weinreb amide, N-methoxy-N-methyl-3-aminoisonicotinamide. In a specific example, the Weinreb amide is treated with lithium aluminum hydride (LiAlH4) in dry tetrahydrofuran (THF). The reaction is quenched, and the product is purified by flash chromatography, yielding the desired aldehyde.
Another established method starts from (3-aminopyridin-4-yl)methanol. This alcohol is oxidized using manganese dioxide (MnO2) in a solvent like chloroform. The reaction mixture is then filtered through a bed of Celite to remove the solid oxidant, and the filtrate is concentrated to give 3-Aminoisonicotinaldehyde.
Green Chemistry Considerations:
The principles of green chemistry aim to reduce the environmental impact of chemical processes. rasayanjournal.co.innih.gov For the synthesis of pyridine derivatives, several green approaches have been investigated, with a significant focus on microwave-assisted synthesis and multicomponent reactions. researchgate.netnih.govacs.org
Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. mdpi.comnih.govjocpr.com In the context of pyridine synthesis, microwave-assisted reactions have been successfully employed for the preparation of various aminopyridine derivatives. mdpi.comnih.govnih.govacs.org
For example, the synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids has been achieved through a one-step, multi-component reaction under microwave irradiation in the absence of a solvent. nih.gov This method not only offers high yields (often exceeding 90%) but also significantly reduces the reaction time from hours to minutes. nih.gov Similarly, other substituted pyridine-3-carbonitrile (B1148548) derivatives have been synthesized in good yields (49-90%) with reaction times of only 10-30 minutes under microwave conditions. jocpr.com
While a specific microwave-assisted synthesis for this compound has not been detailed in the reviewed literature, the successful application of this technology to structurally related compounds suggests its high potential for a greener synthesis of this target molecule. The benefits would include reduced energy consumption, the potential for solvent-free conditions, and faster reaction rates.
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Pyridine Derivatives
| Reaction Type | Conditions | Reaction Time | Yield | Green Chemistry Aspect |
| Conventional Heating | Reflux in ethanol | 6-12 hours | 71-88% acs.org | Use of a relatively benign solvent. |
| Microwave Irradiation | Solvent-free or in ethanol | 2-30 minutes | 82-94% acs.orgjocpr.com | Reduced reaction time, energy efficiency, potential for solvent-free conditions. |
Formation of the Hydrochloride Salt:
The final step in the synthesis is the formation of the hydrochloride salt, which often improves the stability and solubility of amine-containing compounds. nih.govnih.gov This is typically achieved by treating a solution of the free base, 3-Aminoisonicotinaldehyde, in a suitable organic solvent (such as ether, ethanol, or toluene) with a solution of hydrochloric acid. google.comresearchgate.net Anhydrous HCl in an organic solvent like ether or passing HCl gas through the solution are common methods to precipitate the hydrochloride salt, which can then be isolated by filtration. researchgate.net X-ray crystallography and NMR spectroscopy are powerful techniques to confirm the formation of the monohydrochloride salt and to determine which nitrogen atom of the pyridine ring has been protonated. nih.govacs.org
Exploration of 3 Aminoisonicotinaldehyde Hydrochloride Reactivity in Organic Transformations
Chemo-, Regio-, and Stereoselectivity in Reactions
The reactivity of 3-aminoisonicotinaldehyde (B120943) is dictated by the electronic properties of its three key features: the aldehyde moiety, the amino functionality, and the pyridine (B92270) ring nitrogen. The inherent electron-withdrawing nature of the pyridine ring, coupled with the specific placement of the amino and aldehyde groups, creates a unique electronic environment that influences how and where reactions occur.
Electrophilic and Nucleophilic Reactivity of the Aldehyde Moiety
The aldehyde group is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and the oxygen nucleophilic. libretexts.orglibretexts.org This polarity is the primary driver of its reactivity.
Nucleophilic Reactivity: The lone pairs of electrons on the carbonyl oxygen allow it to act as a nucleophile or a Brønsted-Lowry base, readily reacting with electrophiles such as protons in acidic media.
Electrophilic Reactivity: The partial positive charge on the carbonyl carbon makes it a prime target for nucleophilic attack. libretexts.org This is the most common reaction pathway for aldehydes. A wide array of nucleophiles can add to the carbonyl group, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield an alcohol. libretexts.org Aldehydes are generally more reactive towards nucleophiles than ketones due to less steric hindrance and a greater partial positive charge on the carbonyl carbon. libretexts.org In the context of 3-aminoisonicotinaldehyde, the electrophilicity of the carbonyl carbon is influenced by the electronic effects of the pyridine ring and the amino group.
Table 1: General Reactivity of the Aldehyde Moiety
| Reaction Type | Attacking Species | Product Type (General) |
| Nucleophilic Addition | Nucleophile (e.g., Grignard reagents, organolithiums, cyanides) | Alcohol |
| Electrophilic Attack | Electrophile (e.g., H+) | Protonated Carbonyl |
Reactivity of the Amino Functionality and Pyridine Nitrogen
The nitrogen atoms in 3-aminoisonicotinaldehyde—one in the amino group and one in the pyridine ring—are both nucleophilic centers due to the presence of lone pairs of electrons. gcwgandhinagar.com
Amino Functionality: The exocyclic amino group (-NH2) behaves as a typical primary aromatic amine. It can act as a nucleophile in various reactions, such as acylation, alkylation, and the formation of imines (Schiff bases) through condensation with other carbonyl compounds. nih.gov The nucleophilicity of this group can be modulated by the electronic nature of the pyridine ring. The hydrochloride form of the compound implies that this amino group, or the pyridine nitrogen, is protonated, which would significantly diminish its nucleophilicity until deprotonated.
Pyridine Nitrogen: The nitrogen atom within the pyridine ring is also a nucleophilic and basic site. wikipedia.org It can be protonated by acids, alkylated by alkyl halides to form pyridinium (B92312) salts, or coordinated to Lewis acids. gcwgandhinagar.com This reactivity is characteristic of tertiary amines. wikipedia.org The electron-deficient nature of the pyridine ring makes it less reactive in electrophilic aromatic substitution compared to benzene (B151609) but more susceptible to nucleophilic attack. wikipedia.org Activation of the pyridine nitrogen, for instance by forming N-oxides or N-iminopyridinium ylides, can be a strategy to facilitate functionalization at the ring carbons. gcwgandhinagar.combeilstein-journals.org
Table 2: Reactivity of Nitrogen Functionalities
| Functional Group | Reaction Type | Reactant Type | Product Type |
| Amino Group (-NH2) | Nucleophilic Substitution/Addition | Electrophiles (e.g., acyl halides, aldehydes) | Amides, Imines |
| Pyridine Nitrogen | Nucleophilic Addition/Coordination | Electrophiles (e.g., H+, alkyl halides, Lewis acids) | Pyridinium Salts, Coordination Complexes |
Ring System Reactivity and Functionalization
The pyridine ring is an electron-deficient aromatic system, which makes direct electrophilic substitution difficult, often requiring harsh conditions. wikipedia.org Conversely, it is more amenable to nucleophilic substitution and C-H functionalization, particularly when assisted by transition metal catalysts. wikipedia.orgnih.gov
The positions for functionalization on the pyridine ring are influenced by the existing substituents. The amino group is an activating, ortho-, para-directing group, while the aldehyde is a deactivating, meta-directing group. In 3-aminoisonicotinaldehyde, the amino group is at C3 and the aldehyde at C4. This substitution pattern directs further reactions.
Modern synthetic methods have enabled the regioselective C-H functionalization of pyridines at various positions. nih.govbohrium.comslideshare.net For a 3,4-disubstituted pyridine like 3-aminoisonicotinaldehyde, potential sites for further functionalization would be C2, C5, and C6. Transition-metal-catalyzed cross-coupling reactions, often directed by the pyridine nitrogen, can introduce alkyl, aryl, or other functional groups at these positions. beilstein-journals.org For example, palladium-catalyzed C3-selective arylation has been achieved on pyridine rings, demonstrating that even positions not typically favored for nucleophilic attack can be functionalized. beilstein-journals.org
Mechanistic Investigations of Complex Reactions
The multiple functional groups on 3-aminoisonicotinaldehyde allow it to participate in complex, multi-step reactions, including various condensation, oxidation, and reduction pathways.
Detailed Analysis of Condensation Reactions, including Friedländer Condensation
Condensation reactions are a cornerstone of the reactivity of 3-aminoisonicotinaldehyde, leveraging both its amino and aldehyde functionalities.
Friedländer Condensation: The Friedländer synthesis is a classic method for constructing quinoline (B57606) rings (or in this case, naphthyridine rings) by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. youtube.com 3-Aminoisonicotinaldehyde is an ideal substrate for this reaction, serving as the "2-aminoaryl aldehyde" component (specifically, a 3-amino-4-formylpyridine).
The mechanism, which can be promoted by acid or base, generally proceeds as follows: youtube.com
Initial Condensation: Under basic conditions, the α-methylene compound is deprotonated to form an enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde on 3-aminoisonicotinaldehyde. Alternatively, under acidic conditions, the aldehyde is protonated, activating it for attack by the enol form of the methylene (B1212753) compound. This step forms an aldol-type adduct.
Dehydration: The resulting aldol (B89426) adduct readily dehydrates to form an α,β-unsaturated carbonyl compound.
Cyclization (Michael Addition): The amino group then acts as an intramolecular nucleophile, attacking the β-carbon of the newly formed α,β-unsaturated system in a conjugate (Michael) addition. This step forms the new heterocyclic ring.
Final Dehydration/Aromatization: A final elimination of water or another small molecule from the cyclized intermediate leads to the formation of the stable, aromatic naphthyridine ring system.
This reaction showcases the chemo- and regioselectivity of the molecule, where the aldehyde reacts first with the external methylene compound, followed by a specific intramolecular cyclization by the amino group.
Insights from Reaction Intermediates and Transition States
The reactivity of 3-aminoisonicotinaldehyde hydrochloride in organic transformations is significantly influenced by the stability and structure of its reaction intermediates and the corresponding transition states. While specific experimental data on the intermediates and transition states of this particular compound are not extensively documented in publicly available literature, insights can be drawn from mechanistic studies of analogous reactions involving substituted pyridines and aldehydes.
In many reactions, the initial step involves the in situ formation of an imine from the 3-aminoisonicotinaldehyde and a suitable amine or aldehyde. This imine intermediate is crucial for subsequent cyclization or coupling reactions. For instance, in rhodium(III)-catalyzed annulations, an imine formed from a 2-aminopyridine (B139424) and an aldehyde undergoes C-H activation to form a rhodacycle intermediate. nih.gov This type of intermediate is pivotal for the subsequent coupling with other reactants like diazo esters to form fused heterocyclic systems. nih.gov The stability of this metallacyclic intermediate is a key determinant of the reaction's feasibility and yield.
Furthermore, in multicomponent reactions, such as the Castagnoli-Cushman reaction, amide-acid intermediates are known to be formed. nih.gov Mechanistic studies involving crossover experiments have shown that these intermediates can exist in equilibrium with the free amine and a cyclic anhydride. nih.gov The trapping of the free amine by an aldehyde to form an imine, which then reacts with the enol form of the anhydride, proceeds through a Mannich-like mechanism. nih.gov This highlights the dynamic nature of the intermediates involved and how their reactivity can be harnessed to construct complex molecules.
The transition states in these transformations are often complex, involving multiple bond-forming and bond-breaking events. Computational studies on similar reaction mechanisms, such as the reaction of CH3COCl with HNO, have shown that the favorability of a reaction pathway is determined by the barrier heights of the transition states. rsc.org Pathways with lower energy barriers are kinetically favored. For reactions involving this compound, the transition states for cyclization reactions would likely involve the nucleophilic attack of the amino group or a derivative onto the electrophilic aldehyde carbon, or vice versa, depending on the specific reaction partners and catalysts. The geometry and energy of these transition states dictate the stereoselectivity and regioselectivity of the products.
A plausible general mechanism for the formation of heterocyclic compounds from this compound involves the initial formation of a Schiff base, followed by an intramolecular nucleophilic attack and subsequent dehydration or elimination to yield the final aromatic heterocycle. The stability of the intermediates in this process can be influenced by the electronic effects of the substituents on the pyridine ring.
Table 1: Plausible Intermediates in Reactions of this compound
| Intermediate Type | Description | Potential Subsequent Reaction |
| Imine | Formed from the condensation of the aldehyde group with an amine. | Cyclization, C-H activation, Nucleophilic addition |
| Metallacycle | Formed in metal-catalyzed reactions (e.g., with Rh(III)). | Reductive elimination, Insertion |
| Amide-acid | Can be formed in multicomponent reactions with anhydrides. | Reversible formation of free amine and anhydride. |
| Schiff's Base | Formed from reaction with aldehydes. | Nucleophilic addition and cyclization. nih.gov |
Theoretical Approaches to Reaction Mechanisms, including Frontier Orbital Theory
Theoretical and computational chemistry provide powerful tools for elucidating the reaction mechanisms of complex organic molecules like this compound. Frontier Molecular Orbital (FMO) theory, in particular, offers significant insights into the reactivity and selectivity of chemical reactions. wikipedia.org This theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org
For this compound, the distribution and energies of its frontier orbitals are key to understanding its behavior in various transformations. The presence of both an electron-donating amino group and an electron-withdrawing aldehyde group on the pyridine ring significantly influences the electronic properties. The amino group tends to raise the energy of the HOMO, making the molecule more nucleophilic at specific sites, while the aldehyde group lowers the energy of the LUMO, making it more susceptible to nucleophilic attack.
The analysis of frontier molecular orbitals can help predict the most likely sites for electrophilic and nucleophilic attack. For substituted pyridines, the HOMO lobes are often distributed on the carbon atoms, with little distribution on the nitrogen atom, making the carbon atoms susceptible to electrophilic attack. wuxiapptec.com Conversely, the LUMO lobes are often centered on the C-X carbons (where X is a leaving group), indicating the site for nucleophilic substitution. wuxiapptec.com In the case of 3-aminoisonicotinaldehyde, the aldehyde carbon is a primary site for nucleophilic attack, a prediction consistent with its LUMO characteristics.
Computational studies can model the entire reaction pathway, including the structures and energies of reactants, intermediates, transition states, and products. smu.edu This allows for the calculation of activation energies, which can differentiate between competing reaction mechanisms. wuxiapptec.com For instance, in nucleophilic substitution reactions of chloropyridazines, the selection of LUMO or LUMO+1 for correlation with reactivity depends on the lobe distribution and can be validated by comparing calculated activation energies. wuxiapptec.com
Table 2: Predicted Frontier Orbital Characteristics and Reactivity of 3-Aminoisonicotinaldehyde
| Orbital | Dominant Contributing Groups | Predicted Reactivity |
| HOMO | Amino group, Pyridine ring | Site for electrophilic attack, electron donation in charge-transfer interactions. |
| LUMO | Aldehyde group, Pyridine ring | Site for nucleophilic attack, electron acceptance. |
Applications of 3 Aminoisonicotinaldehyde Hydrochloride in Advanced Chemical Synthesis
Role in Heterocycle Construction
The unique arrangement of the amino and aldehyde groups in 3-aminoisonicotinaldehyde (B120943) facilitates its use in cyclization reactions, leading to the formation of various fused and polycyclic heterocyclic compounds. These reactions often proceed through condensation mechanisms followed by intramolecular ring closure.
3-Aminoisonicotinaldehyde is a key precursor for the synthesis of naphthyridines, a class of polycyclic heterocycles containing two fused pyridine (B92270) rings. The specific isomer of naphthyridine formed depends on the reaction conditions and the nature of the second reactant. The Friedländer annulation, a classic method for quinoline (B57606) synthesis, can be adapted to produce naphthyridines by reacting an ortho-aminoaryl aldehyde, such as 3-aminoisonicotinaldehyde, with a compound containing a reactive α-methylene group (e.g., a ketone or 1,3-dicarbonyl compound).
For instance, the reaction of 3-aminopyridine (B143674) derivatives with glycerol (B35011) under Skraup reaction conditions, often catalyzed by agents like iodine, can yield 1,5-naphthyridine (B1222797) derivatives. nih.gov Similarly, multicomponent reactions involving aminopyridine precursors can lead to the formation of 1,8-naphthyridine (B1210474) structures. nih.govresearchgate.netnih.gov These compounds are of significant interest due to their presence in various biologically active molecules. researchgate.netnih.gov
Table 1: Examples of Naphthyridine Synthesis Strategies
| Starting Material Class | Reagent/Reaction Type | Product Class |
|---|---|---|
| 3-Aminopyridine | Glycerol (Skraup reaction) | 1,5-Naphthyridines nih.gov |
| 3-Aminopyridine | α,β-Unsaturated imines and phosphites | Diphosphonylated diazaheterocycles nih.gov |
| 6-aminopyridinecarbonitrile | Malononitrile | 1,8-Naphthyridine derivative nih.gov |
The reactivity of 3-aminoisonicotinaldehyde is well-suited for constructing fused pyridine systems, where another heterocyclic ring is annulated onto the pyridine core. These structures are prevalent in pharmacologically active compounds. nih.gov One-pot, three-component reactions are an efficient strategy for synthesizing these complex molecules. nih.gov
For example, reacting an aminopyridine precursor with other reagents can yield pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines. nih.govnih.gov The synthesis of pyrazolo[3,4-b]pyridine frameworks can be achieved from 5-aminopyrazoles and alkynyl aldehydes through switchable C≡C bond activation. nih.gov Another important fused system, imidazo[1,2-a]pyridines, recognized as a "drug prejudice" scaffold, can also be synthesized using aminopyridine-based starting materials through various strategies like condensation and multicomponent reactions. rsc.org
Table 2: Synthesis of Fused Pyridine Systems
| Target Fused System | Synthetic Approach | Key Intermediates/Reactants |
|---|---|---|
| Pyrido[2,3-d]pyrimidine | Reaction with urea (B33335), thiourea, or ethyl acetoacetate | 6-amino-5-pyridinecarbonitrile derivatives nih.gov |
| Pyrazolo[3,4-b]pyridine | Reaction with hydrazine (B178648) hydrate (B1144303) followed by cyclization | 6-hydrazido-5-pyridinecarbonitrile derivatives nih.gov |
| Imidazo[1,2-a]pyridines | Condensation, MCRs, oxidative coupling | Aminopyridines rsc.org |
The dual functionality of 3-aminoisonicotinaldehyde makes it a versatile substrate for creating a wide array of nitrogen-containing heterocycles beyond fused pyridines. nih.govorganic-chemistry.orgmdpi.commdpi.comnih.gov The amino group can act as a nucleophile, while the aldehyde provides an electrophilic site for intramolecular or intermolecular cyclization.
Synthetic strategies often involve sequential reactions where the initial condensation at one functional group sets the stage for a subsequent ring-closing event at the other. mdpi.com For example, reactions with α-amino acid esters can lead to the formation of substituted pyrroles through a cascade condensation/intramolecular cyclization sequence. nih.gov Similarly, annulation reactions with urazoles can produce pyrazolo[1,2-a]triazoles. nih.gov The ability to participate in such diverse cyclizations makes 3-aminoisonicotinaldehyde a valuable tool for diversity-oriented synthesis of heterocyclic libraries. nih.gov
Functionalization and Derivatization Strategies
Beyond its role in building heterocyclic cores, 3-aminoisonicotinaldehyde hydrochloride is a useful starting material for modifying the pyridine ring itself. The existing amino and aldehyde groups can be transformed into a variety of other functionalities, enabling the synthesis of a broad range of substituted pyridine derivatives.
The aldehyde group of 3-aminoisonicotinaldehyde can be readily oxidized to a carboxylic acid, yielding 3-aminoisonicotinic acid. This transformation is a fundamental step in producing a variety of derivatives, including esters, amides, and hydrazides. nih.gov 3-Aminoisonicotinic acid itself is a known compound and serves as a precursor for further synthetic elaborations. bldpharm.com The resulting carboxylic acid and its derivatives are important intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical industry. nih.gov
Table 3: Derivatization of Amino Nicotinic/Isonicotinic Acids
| Starting Material | Transformation | Product Class |
|---|---|---|
| 2-chloro-3-cyanopyridine | Nucleophilic exchange, hydrolysis | Aminonicotinic acids nih.gov |
| Aminonicotinic acids | Esterification, amidation | Esters, amides, thioamides, hydrazides nih.gov |
The '3-amino' group on the pyridine ring can be modified or can direct further substitution, allowing for the preparation of a range of substituted pyridine-4-carbaldehydes. The amino group can be acylated, alkylated, or used in coupling reactions to introduce new substituents at the 3-position. Furthermore, the electronic nature of the amino group influences the reactivity of the pyridine ring towards electrophilic or nucleophilic substitution, providing pathways to other substituted derivatives while retaining the essential 4-carbaldehyde moiety. General strategies for pyridine synthesis, such as Hantzsch-type approaches, can be adapted to create highly substituted pyridine cores. mdpi.com
Generation of Complex Organic Scaffolds
The strategic assembly of complex molecular frameworks is a cornerstone of modern synthetic chemistry, particularly in the fields of medicinal chemistry and materials science. This compound, possessing both a nucleophilic amino group and an electrophilic aldehyde function on a pyridine core, represents a highly versatile building block for the construction of diverse and complex organic scaffolds. Its inherent reactivity allows it to participate in a wide array of cyclization and condensation reactions, leading to the formation of valuable heterocyclic systems. nih.govibmmpeptide.com
The dual functionality of this compound enables it to act as a linchpin in the synthesis of fused ring systems. The aldehyde group can readily undergo condensation with active methylene (B1212753) compounds, while the amino group can react with carbonyls to form imines or participate in cyclization steps. This reactivity is fundamental to creating polycyclic structures, which are prevalent in natural products and pharmaceutical agents. nih.gov The synthesis of quinoline derivatives, for instance, can be achieved through reactions like the Friedländer annulation, where an ortho-aminoaryl aldehyde reacts with a compound containing a reactive α-methylene group. Similarly, variations of this reactivity can lead to other important heterocyclic cores.
The pyridine nitrogen within the 3-Aminoisonicotinaldehyde structure also influences its reactivity, activating the ring for certain transformations and serving as a potential coordination site in metal-catalyzed processes. This allows for the generation of scaffolds that are not only structurally complex but also possess specific electronic and steric properties, which is a crucial aspect of designing molecules for therapeutic applications. ibmmpeptide.com The ability to construct a broad spectrum of N-, O-, and S-containing heterocycles makes reagents like 3-Aminoisonicotinaldehyde invaluable in the synthesis of novel molecular entities. nih.gov
Below is a table illustrating the potential of amino-aldehyde building blocks in generating various organic scaffolds.
| Scaffold Type | General Reaction Pathway | Potential Product Class |
| Fused Pyridines (e.g., Naphthyridines) | Intramolecular cyclization or condensation with bifunctional reagents. | Bioactive heterocycles, Ligands |
| Quinolines | Condensation with α-methylene ketones/esters (e.g., Friedländer synthesis). | Pharmaceutical intermediates, Dyes |
| Pyrroles | Reaction with α-amino acid esters or active methylene compounds (e.g., Hantzsch-type synthesis). nih.govmdpi.com | Biologically active compounds, Materials science polymers. nih.gov |
| Spiro-heterocycles | Condensation with cyclic ketones and an active methylene component. researchgate.net | Complex natural product analogues, CNS-active agents. beilstein-journals.org |
Utilization in Multicomponent Reaction Methodologies
Multicomponent reactions (MCRs) are convergent chemical transformations in which three or more reactants combine in a single synthetic operation to form a final product that incorporates all or most of the atoms of the starting materials. beilstein-journals.orgnih.gov This approach is highly valued in drug discovery and organic synthesis for its efficiency, atom economy, reduction of waste, and ability to rapidly generate libraries of structurally complex molecules from simple precursors. nih.gov this compound is an exemplary substrate for MCR methodologies due to its constitution as a bifunctional pyridine derivative.
The presence of both an aldehyde and a primary amine makes 3-Aminoisonicotinaldehyde a suitable component for several named MCRs. For example, in an Ugi four-component reaction (U-4CR), which combines an aldehyde, an amine, a carboxylic acid, and an isocyanide, 3-Aminoisonicotinaldehyde could serve as the aldehyde component. Alternatively, its amino group could fulfill the amine role, or in certain intramolecular variations, it could potentially serve as both. This flexibility allows for the creation of a vast array of complex α-acylamino amides decorated with a pyridine moiety. mdpi.com
Similarly, in reactions like the Hantzsch dihydropyridine (B1217469) synthesis, which traditionally involves an aldehyde, two equivalents of a β-ketoester, and ammonia, 3-Aminoisonicotinaldehyde can serve as the aldehyde component to produce highly substituted dihydropyridine scaffolds. nih.gov Its participation in imino-Diels-Alder reactions, such as the Povarov reaction, is also feasible, where it can act as the aldehyde source to react with an aniline (B41778) and an alkene to form tetrahydroquinolines. The versatility of MCRs allows for the efficient assembly of molecular diversity, a critical goal in modern drug discovery. nih.gov
The following table details the potential application of 3-Aminoisonicotinaldehyde in prominent multicomponent reactions.
| Multicomponent Reaction | Role of 3-Aminoisonicotinaldehyde | Other Components | Resulting Scaffold |
| Ugi Reaction | Aldehyde source | Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide |
| Hantzsch Dihydropyridine Synthesis | Aldehyde source | β-Ketoester (2 equiv.), Ammonia/Amine | Dihydropyridine |
| Petasis Reaction (borono-Mannich) | Aldehyde source | Amine, Boronic Acid | α-Amino Acid derivative |
| Biginelli Reaction | Aldehyde source | β-Ketoester, Urea/Thiourea | Dihydropyrimidinone/-thione |
| Povarov Reaction | Aldehyde source (forms imine with amine) | Aniline, Alkene (dienophile) | Tetrahydroquinoline |
Computational and Theoretical Studies on 3 Aminoisonicotinaldehyde Hydrochloride
Electronic Structure and Bonding Analysis
The electronic characteristics of 3-Aminoisonicotinaldehyde (B120943) hydrochloride are fundamentally governed by the interplay of the pyridine (B92270) ring, the amino group, and the aldehyde functional group, as well as the protonation at the pyridine nitrogen due to the hydrochloride salt formation. Computational methods such as Density Functional Theory (DFT) are instrumental in elucidating these properties.
Natural Bond Orbital (NBO) analysis is a powerful tool to dissect the bonding interactions within the molecule. rsc.orgnu.edu.kz This analysis can quantify the delocalization of electron density from the lone pair of the amino group into the π-system of the pyridine ring and the conjugation with the aldehyde group. The strength of the C-N and C-C bonds, as well as the polarization of the C=O bond, can be quantitatively assessed.
The Atoms in Molecules (AIM) theory offers another lens to examine the bonding, focusing on the topology of the electron density. rsc.orgnu.edu.kz By analyzing the bond critical points, one can characterize the nature of the chemical bonds—whether they are predominantly covalent or have some degree of ionic character. This is particularly insightful for the N-H bonds of the ammonium (B1175870) group and the C-Cl interaction in the solid state.
A key aspect of the electronic structure is the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govijret.org The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests higher polarizability and a greater ease of electronic transitions. ijret.org For 3-Aminoisonicotinaldehyde hydrochloride, the HOMO is expected to be localized primarily on the amino group and the pyridine ring, while the LUMO would likely be centered on the aldehyde group and the electron-deficient pyridine ring.
Table 1: Predicted Electronic Properties of this compound
| Property | Predicted Value | Method |
| HOMO Energy | -6.5 eV | DFT/B3LYP |
| LUMO Energy | -2.1 eV | DFT/B3LYP |
| HOMO-LUMO Gap | 4.4 eV | DFT/B3LYP |
| Dipole Moment | 5.2 D | DFT/B3LYP |
Note: The values in this table are hypothetical and are based on typical ranges observed for similar aminopyridine derivatives in computational studies. They serve as illustrative examples of the data that would be obtained from such calculations.
Conformational Landscape and Energy Minima Calculations
The conformational flexibility of this compound is primarily associated with the rotation around the C-C bond connecting the aldehyde group to the pyridine ring and the C-N bond of the amino group. Understanding the conformational landscape is crucial as different conformers can have distinct chemical and physical properties.
Potential energy surface (PES) scans are performed using quantum chemical methods to explore the rotational barriers and identify stable conformers. By systematically rotating the dihedral angle of the aldehyde group relative to the pyridine ring, one can map out the energy profile. The global minimum on this surface corresponds to the most stable conformation of the molecule.
For 3-Aminoisonicotinaldehyde, two primary planar conformers for the aldehyde group are expected: one where the C=O bond is syn to the pyridine nitrogen and another where it is anti. The relative energies of these conformers are influenced by steric hindrance and electronic interactions. The presence of the amino group can lead to intramolecular hydrogen bonding, which would further stabilize certain conformations.
In the hydrochloride salt, the protonation of the pyridine nitrogen introduces a positive charge, which can influence the preferred conformation through electrostatic interactions. The interaction with the chloride counter-ion in different solvent environments will also play a role in stabilizing specific conformations.
Table 2: Calculated Relative Energies of 3-Aminoisonicotinaldehyde Conformers
| Conformer | Dihedral Angle (N-C4-C(aldehyde)-O) | Relative Energy (kcal/mol) |
| Syn | 0° | 0.0 |
| Anti | 180° | 1.5 |
Note: This table presents hypothetical data based on general principles of conformational analysis for similar aromatic aldehydes. The 'Syn' conformer is arbitrarily set as the reference energy.
Quantum Chemical Studies of Reaction Pathways and Energetics
Quantum chemical calculations are invaluable for investigating the mechanisms and energetics of chemical reactions involving this compound. These studies can predict the feasibility of a reaction, identify transition states, and determine activation energies, providing a detailed molecular-level picture of the reaction pathway.
For instance, the reactivity of the aldehyde group in nucleophilic addition reactions can be modeled. By introducing a nucleophile, the reaction coordinate can be mapped to find the transition state structure and the associated energy barrier. This allows for a comparison of the reactivity of this compound with other aldehydes.
Similarly, the amino group can participate in reactions such as acylation or Schiff base formation. Computational studies can elucidate the role of the protonated pyridine ring in modulating the nucleophilicity of the amino group. The calculations can also explore the potential for the molecule to act as a ligand in coordination chemistry, with the amino group and the pyridine nitrogen serving as potential binding sites.
Molecular Dynamics Simulations in Reaction Environments
While quantum chemical calculations are excellent for studying individual molecules or small molecular clusters, Molecular Dynamics (MD) simulations are employed to understand the behavior of molecules in a condensed phase, such as in a solvent or within a larger molecular assembly. nih.gov
MD simulations of this compound in an aqueous environment can reveal the solvation structure around the molecule. This includes the arrangement of water molecules around the hydrophilic sites, such as the ammonium and aldehyde groups, and the hydrophobic regions of the pyridine ring. These simulations provide insights into the solubility and transport properties of the molecule.
In the context of a reaction, MD simulations can be used to explore the conformational dynamics of the reactant molecules and the role of the solvent in the reaction mechanism. For example, the simulation can show how solvent molecules stabilize the transition state or facilitate proton transfer steps. Coarse-grained MD simulations can even model the self-assembly of these molecules into larger structures. nu.edu.kz
Prediction of Spectroscopic Signatures for Structural Elucidation in Research
Computational methods can predict various spectroscopic properties, which are essential for the structural characterization of new compounds. researchgate.net
NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) methods can be used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts. researchgate.net These predicted ¹H and ¹³C NMR spectra can be compared with experimental data to confirm the molecular structure. The calculations can help in assigning the peaks in the experimental spectrum to specific atoms in the molecule.
Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated using DFT. researchgate.net These theoretical IR spectra can aid in the interpretation of experimental spectra by identifying the vibrational modes associated with specific functional groups, such as the C=O stretch of the aldehyde, the N-H bends of the amino group, and the ring vibrations of the pyridine core.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths. researchgate.net These calculations can predict the absorption maxima (λ_max) in the UV-visible spectrum, which correspond to electronic transitions between molecular orbitals. This information is valuable for understanding the photophysical properties of the molecule.
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopy | Parameter | Predicted Value |
| ¹H NMR | Chemical Shift (aldehyde proton) | 9.8 ppm |
| ¹³C NMR | Chemical Shift (carbonyl carbon) | 190 ppm |
| IR | Vibrational Frequency (C=O stretch) | 1710 cm⁻¹ |
| UV-Vis | λ_max | 280 nm |
Note: These are illustrative values based on typical ranges for similar compounds and serve to demonstrate the output of such computational predictions.
Advanced Analytical Methodologies for Research on 3 Aminoisonicotinaldehyde Hydrochloride and Its Derivatives
High-Resolution Mass Spectrometry for Product Characterization and Mechanistic Insights
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the study of 3-Aminoisonicotinaldehyde (B120943) hydrochloride and its derivatives. It provides highly accurate mass measurements, which are critical for the unambiguous determination of elemental compositions. This level of precision allows researchers to distinguish between compounds with the same nominal mass but different chemical formulas, a common challenge in the analysis of complex organic molecules.
In the context of synthesizing derivatives of 3-Aminoisonicotinaldehyde hydrochloride, such as Schiff bases or metal complexes, HRMS is employed to confirm the identity of the final products. By comparing the experimentally measured mass with the theoretically calculated mass, researchers can verify the successful formation of the target molecule. For instance, the formation of a Schiff base derivative through the condensation of 3-Aminoisonicotinaldehyde with a primary amine can be confirmed by the detection of the corresponding molecular ion peak in the HRMS spectrum.
Furthermore, HRMS, particularly when coupled with tandem mass spectrometry (MS/MS) techniques, offers profound insights into the fragmentation patterns of these molecules. This data is invaluable for structural elucidation, helping to piece together the connectivity of atoms within the molecule. In mechanistic studies, HRMS can be used to identify reaction intermediates and byproducts, providing a more complete picture of the reaction pathway.
Table 1: Illustrative HRMS Data for a Hypothetical Derivative of 3-Aminoisonicotinaldehyde
| Compound | Molecular Formula | Calculated m/z | Measured m/z | Mass Accuracy (ppm) |
| Hypothetical Schiff Base | C₁₃H₁₁N₃O | 226.0975 | 226.0971 | -1.77 |
This table is for illustrative purposes and demonstrates the type of data obtained from HRMS analysis.
Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, Solid-State NMR) for Complex Structure Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural analysis of this compound and its derivatives in solution and the solid state. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of the hydrogen and carbon atoms, advanced NMR techniques offer deeper insights into complex molecular architectures.
Solid-State NMR (ssNMR) is particularly useful for characterizing the hydrochloride salt and any crystalline derivatives. Since these compounds are often solids with limited solubility, ssNMR provides a means to study their structure without the need for dissolution. This technique can provide information on polymorphism, molecular packing, and intermolecular interactions within the crystal lattice.
Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 3-Aminoisonicotinaldehyde in a suitable solvent
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Aldehyde H | ~9.8 | ~192 |
| Pyridine (B92270) Ring H | 7.0 - 8.5 | 115 - 155 |
| Amino H₂ | ~6.0 | - |
| Pyridine Ring C | - | 115 - 155 |
| Aldehyde C | - | ~192 |
| C-NH₂ | - | ~150 |
Note: These are approximate chemical shift ranges and can vary depending on the solvent and specific derivative.
X-ray Diffraction for Crystalline Structure Elucidation
The crystal structure of a derivative can reveal important details about intermolecular interactions, such as hydrogen bonding involving the amino group, the aldehyde, and the pyridine nitrogen, as well as any counter-ions present in the salt form. Understanding these interactions is fundamental to comprehending the physical properties of the compound, including its melting point, solubility, and stability. While a specific crystal structure for this compound is not publicly available, analysis of similar heterocyclic compounds provides a framework for what to expect. mdpi.com
Table 3: Hypothetical Crystallographic Data for a Derivative of this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 15.1 |
| β (°) | 95.5 |
| Volume (ų) | 1290 |
| Z | 4 |
This table presents hypothetical data based on typical values for similar organic salts and is for illustrative purposes.
Chromatographic Techniques for Reaction Monitoring and Purity Profiling in Research
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are vital for both monitoring the progress of reactions involving this compound and for assessing the purity of the resulting products. rsc.orgwaters.com
During the synthesis of derivatives, HPLC can be used to track the consumption of starting materials and the formation of the desired product over time. By taking small aliquots from the reaction mixture at various intervals and analyzing them by HPLC, researchers can optimize reaction conditions such as temperature, reaction time, and catalyst loading to maximize yield and minimize the formation of impurities. lcms.cz
Once a synthesis is complete, HPLC is employed to determine the purity of the isolated compound. A high-purity sample will ideally show a single, sharp peak in the chromatogram. The presence of additional peaks indicates the existence of impurities, which can then be identified and quantified. LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry, allowing for the simultaneous separation and identification of components in a mixture.
Spectroscopic Techniques (e.g., UV-Vis, FT-IR) for Functional Group Analysis in Research Contexts
UV-Visible (UV-Vis) and Fourier-Transform Infrared (FT-IR) spectroscopy are fundamental techniques for the functional group analysis of this compound and its derivatives.
FT-IR spectroscopy is used to identify the presence of specific functional groups in a molecule by measuring the absorption of infrared radiation. In this compound, characteristic vibrational bands would be expected for the amino group (N-H stretching), the aldehyde group (C=O and C-H stretching), and the pyridine ring (C=C and C=N stretching). The formation of derivatives, such as a Schiff base, would be evident by the disappearance of the aldehyde C=O stretch and the appearance of a new imine (C=N) stretching band. ijrpc.comallsubjectjournal.com
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring and the aldehyde group in 3-Aminoisonicotinaldehyde are chromophores that absorb UV or visible light. The wavelength of maximum absorbance (λ_max) can be used to confirm the presence of the conjugated system. Changes in the UV-Vis spectrum upon derivatization can indicate alterations to the electronic structure of the molecule. nih.gov
Table 4: Characteristic FT-IR Absorption Frequencies for 3-Aminoisonicotinaldehyde
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| Amino (N-H) | Stretching | 3400 - 3200 |
| Aldehyde (C-H) | Stretching | 2850 - 2750 |
| Carbonyl (C=O) | Stretching | 1710 - 1690 |
| Pyridine Ring (C=N, C=C) | Stretching | 1600 - 1450 |
Future Prospects and Emerging Research Frontiers for 3 Aminoisonicotinaldehyde Hydrochloride
Development of Asymmetric Synthetic Routes
The development of asymmetric synthetic routes to chiral molecules is a cornerstone of modern pharmaceutical and materials chemistry. For 3-Aminoisonicotinaldehyde (B120943) hydrochloride, a molecule with a pro-chiral center at the aldehyde group, future research will likely focus on enantioselective transformations to access optically pure derivatives. While specific asymmetric syntheses starting from 3-Aminoisonicotinaldehyde hydrochloride are not yet widely reported, the broader field of organocatalysis offers promising avenues. For instance, quinine-derived squaramide catalysts have been successfully employed in the asymmetric synthesis of tetrahydropyridines through a triple-domino Michael/aza-Henry/cyclization reaction. nih.gov This approach, which yields products with excellent enantiomeric excess, could potentially be adapted for the asymmetric functionalization of the aldehyde group in 3-Aminoisonicotinaldehyde. nih.gov
Another promising direction is the use of biocatalysis. Enzyme cascades, for example, have been utilized for the synthesis of chiral 3-aminopiperidines and 3-aminoazepanes from protected amino alcohols. rsc.org A similar strategy could be envisioned where the aldehyde of 3-Aminoisonicotinaldehyde is asymmetrically reduced or functionalized using a suitable enzyme, such as an imine reductase or a galactose oxidase variant, to produce chiral amino alcohols or other valuable intermediates. rsc.org The development of such enzymatic cascades would offer a green and highly selective method for producing enantiopure derivatives of 3-Aminoisonicotinaldehyde.
| Catalyst/Enzyme | Reaction Type | Potential Application to 3-Aminoisonicotinaldehyde | Reference |
| Quinine-derived squaramide | Michael/aza-Henry/cyclization | Asymmetric synthesis of tetrahydropyridine (B1245486) derivatives | nih.gov |
| Galactose Oxidase (GOase) & Imine Reductase (IRED) | Enzyme Cascade | Asymmetric reduction of the aldehyde to a chiral alcohol | rsc.org |
Catalytic Applications and Ligand Design
The pyridine (B92270) and amino functionalities of this compound make it an attractive scaffold for the design of novel ligands for transition metal catalysis. The nitrogen atom of the pyridine ring and the amino group can act as a bidentate ligand, chelating to a metal center and influencing its catalytic activity and selectivity. Pyridine-2-carboxaldehyde, a related compound, has been shown to act as a chelate κ2(N,O) ligand in carbonyl complexes of manganese, rhenium, and molybdenum. nih.gov These complexes can be further derivatized to create more complex ligand architectures. nih.gov Similarly, 3-Aminoisonicotinaldehyde could be used to synthesize a variety of metal complexes with potential applications in catalysis.
The aldehyde group offers a convenient handle for further modification, allowing for the synthesis of a library of ligands with varying steric and electronic properties. For example, condensation of the aldehyde with chiral amines could generate a series of chiral imine-based ligands for asymmetric catalysis. The resulting metal complexes could be screened for activity in a range of catalytic transformations, such as C-H functionalization, cross-coupling reactions, and hydrogenation.
| Ligand Type | Potential Metal Complex | Potential Catalytic Application | Reference |
| Bidentate N,N-ligand | Rhodium, Iridium | Asymmetric hydrogenation | N/A |
| Chiral imine-based ligand | Palladium, Copper | Asymmetric C-C bond formation | N/A |
| Pincer-type ligand | Iron, Cobalt | Dehydrogenation/hydrogenation reactions | N/A |
Integration into Flow Chemistry and Automation Platforms
Flow chemistry has emerged as a powerful tool for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs), offering advantages such as improved safety, scalability, and reproducibility. google.comflinders.edu.au The synthesis of heterocyclic compounds, including pyridines, has been successfully translated to continuous flow systems. acs.orgnih.gov The preparation of this compound and its derivatives could be significantly enhanced by integrating the synthetic steps into a flow chemistry platform. For example, the synthesis of imidazopyridines has been demonstrated in a continuous flow setup, involving an acid-catalyzed condensation followed by cyclization. acs.org A similar telescoped approach could be developed for the multi-step synthesis of more complex molecules starting from 3-Aminoisonicotinaldehyde.
Automated synthesis platforms, which combine flow chemistry with real-time reaction monitoring and optimization, represent the next frontier in chemical synthesis. rsc.org Such platforms could be employed to rapidly screen a wide range of reaction conditions for the synthesis and derivatization of this compound, accelerating the discovery of new reactions and the optimization of existing processes. The integration of in-line purification and analysis would further streamline the production of target molecules. flinders.edu.au
| Flow Chemistry Application | Potential Advantage | Relevant Example | Reference |
| Multi-step synthesis | Reduced manual handling, improved yield | Synthesis of (S)-rolipram | acs.org |
| Reaction optimization | Rapid screening of parameters | Automated feedback loop | rsc.org |
| Hazardous reaction handling | Improved safety | Use of reactive intermediates | google.com |
Exploration of New Chemical Reactivity and Transformations
The unique combination of an amino group, an aldehyde, and a pyridine ring in this compound opens up a wide range of possibilities for exploring new chemical reactivity. The aldehyde can participate in a variety of classic and modern organic reactions, including multicomponent reactions (MCRs). A novel three-component reaction involving alkynes, urea (B33335) or thiourea, and aldehydes has been developed to synthesize 2-amino-4H-1,3-oxazines and -thiazines. organic-chemistry.org Applying this methodology to 3-Aminoisonicotinaldehyde could lead to the discovery of novel heterocyclic scaffolds with potential biological activity.
Furthermore, the amino group can direct C-H functionalization reactions, allowing for the selective modification of the pyridine ring. Recent advances in photocatalysis and transition metal catalysis have enabled the direct functionalization of heterocycles under mild conditions. acs.org For example, the photocatalytic C3-amidation of 2H-indazoles has been reported, showcasing the potential for selective C-H functionalization of nitrogen-containing heterocycles. acs.org Investigating similar transformations with 3-Aminoisonicotinaldehyde could provide access to a diverse range of novel derivatives.
| Reaction Type | Potential Product | Significance | Reference |
| Multicomponent Reaction | Substituted oxazines/thiazines | Rapid generation of molecular complexity | organic-chemistry.org |
| Directed C-H Functionalization | Functionalized pyridine derivatives | Atom-economical synthesis of novel compounds | acs.org |
| Photocatalytic Reaction | Radically-generated adducts | Access to unique chemical space under mild conditions | acs.org |
Contribution to Sustainable Chemical Processes
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. Future research on this compound will likely focus on developing more sustainable synthetic routes and applications. This includes the use of greener solvents, renewable starting materials, and catalytic methods that minimize waste generation. For example, the design and synthesis of biodegradable pyridinium (B92312) ionic liquids have been reported, offering a more environmentally friendly alternative to traditional ionic liquids. rsc.org
The use of biocatalysis, as mentioned in the context of asymmetric synthesis, is another key aspect of sustainable chemistry. rsc.org Enzymatic reactions are typically performed in aqueous media under mild conditions and can offer high selectivity, reducing the need for protecting groups and purification steps. Furthermore, the development of catalytic processes that utilize earth-abundant metals, such as iron or copper, instead of precious metals like palladium or rhodium, would contribute to the sustainability of chemical manufacturing. The exploration of such sustainable approaches in the synthesis and application of this compound will be a critical area of future research.
| Sustainability Aspect | Potential Approach | Benefit | Reference |
| Green Solvents | Use of water or biodegradable ionic liquids | Reduced environmental impact | rsc.org |
| Biocatalysis | Enzymatic synthesis and transformations | Mild conditions, high selectivity, less waste | rsc.org |
| Earth-Abundant Metal Catalysis | Iron or copper-catalyzed reactions | Lower cost, reduced toxicity | N/A |
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 3-Aminoisonicotinaldehyde hydrochloride in laboratory settings?
- Methodological Answer : Prioritize personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Conduct operations in a fume hood to minimize inhalation risks. In case of skin contact, immediately rinse with copious water and remove contaminated clothing. For accidental ingestion, seek medical attention and provide the Safety Data Sheet (SDS) to healthcare providers. Note that toxicological data for this compound may be incomplete, requiring adherence to the "precautionary principle" .
Q. How can researchers verify the purity of this compound?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm. Compare retention times against certified reference standards. Validate the method using spike-recovery experiments in triplicate to ensure accuracy (e.g., ±2% RSD). For impurities, employ LC/MS with electrospray ionization (ESI) to identify byproducts or degradation products .
Q. What solvents and conditions are optimal for synthesizing derivatives of this compound?
- Methodological Answer : Methanol or isopropyl alcohol at 5–10°C under acidic conditions (pH 2.5–3.5) are commonly used for hydrochloride salt formation. Monitor reaction progress via thin-layer chromatography (TLC) with ninhydrin staining. Post-synthesis, isolate the product via vacuum filtration and wash with cold ethyl acetate to remove residual solvents .
Advanced Research Questions
Q. How can researchers design experiments to assess the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by storing aliquots at 4°C, 25°C, and 40°C with controlled humidity (e.g., 60% RH). Analyze samples monthly using HPLC to quantify degradation products. Apply the Arrhenius equation to predict shelf-life at standard storage conditions. For solutions, test stability in buffered (pH 7.4) and non-buffered systems, noting precipitation or color changes .
Q. What strategies are effective for resolving contradictory analytical data (e.g., NMR vs. LC/MS) in characterizing this compound?
- Methodological Answer : Cross-validate results using orthogonal techniques:
- NMR : Confirm molecular structure via H/C NMR, focusing on aldehyde (δ ~9.8 ppm) and amine (δ ~1.5 ppm) signals.
- LC/MS : Ensure ionization compatibility (e.g., ESI+ for protonated ions).
- Elemental Analysis : Verify stoichiometry (C, H, N, Cl).
Discrepancies may arise from residual solvents or tautomeric forms; use deuterated solvents for NMR and ultra-pure reagents for LC/MS .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. Simulate reaction pathways with amines or thiols to predict kinetic barriers. Validate predictions experimentally via kinetic studies under inert atmospheres .
Q. What methodologies are recommended for impurity profiling in batch-to-batch synthesis of this compound?
- Methodological Answer : Implement a quality-by-design (QbD) approach:
- DoE (Design of Experiments) : Vary reaction temperature, pH, and catalyst loading to identify critical process parameters.
- HPLC-DAD/HRMS : Detect and quantify impurities at 0.1% threshold.
- Genotoxic Assessment : Use Ames test or in silico tools (e.g., Derek Nexus) for risk assessment of unidentified impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
